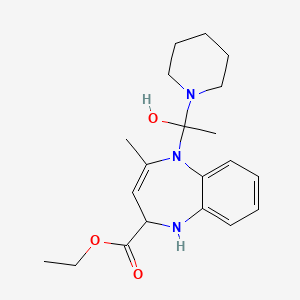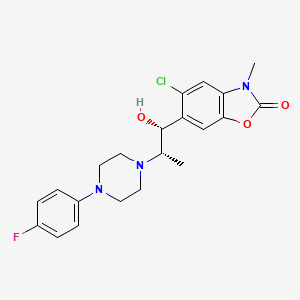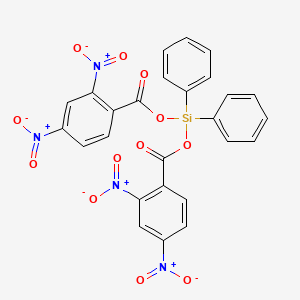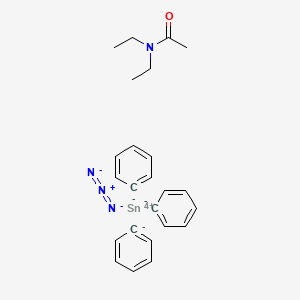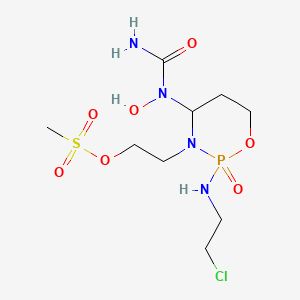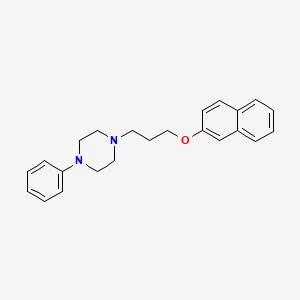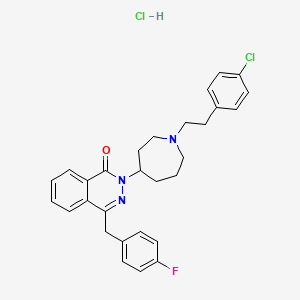
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride is a synthetic organic compound. It is characterized by its complex molecular structure, which includes a pyrrole ring, carboxamide group, and several substituents that contribute to its unique chemical properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride typically involves multi-step organic reactions. The process may start with the formation of the pyrrole ring, followed by the introduction of the carboxamide group and other substituents. Common reagents used in these reactions include amines, aldehydes, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale reactions under controlled conditions. This includes precise temperature and pressure control, as well as the use of specialized equipment to ensure the purity and yield of the final product.
化学反応の分析
Types of Reactions
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups within the molecule.
Substitution: The compound can participate in substitution reactions where one substituent is replaced by another.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH play a crucial role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield different carboxylic acids or ketones, while reduction could produce amines or alcohols.
科学的研究の応用
1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride has several applications in scientific research:
Chemistry: It can be used as a building block for synthesizing more complex molecules.
Biology: The compound may be studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research may explore its potential as a pharmaceutical agent, including its efficacy and safety.
Industry: The compound could be used in the development of new materials or as a catalyst in industrial processes.
作用機序
The mechanism by which 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biochemical pathways. The exact mechanism would depend on the specific application and context in which the compound is used.
類似化合物との比較
Similar Compounds
Similar compounds to 1H-Pyrrole-3-carboxamide, 2,5-dihydro-N-(3-(((4-allyloxy-3-methoxyphenyl)methyl)amino)propyl)-2,2,5,5-tetramethyl-, dihydrochloride include other pyrrole derivatives and carboxamide-containing molecules. Examples might include:
- Pyrrole-2-carboxamide
- N-substituted pyrroles
- Tetramethyl-substituted pyrroles
Uniqueness
The uniqueness of this compound lies in its specific substituents and the resulting chemical properties. These unique features may confer distinct reactivity, biological activity, or other characteristics that differentiate it from similar compounds.
特性
CAS番号 |
102132-06-9 |
|---|---|
分子式 |
C23H37Cl2N3O3 |
分子量 |
474.5 g/mol |
IUPAC名 |
N-[3-[(3-methoxy-4-prop-2-enoxyphenyl)methylamino]propyl]-2,2,5,5-tetramethyl-1H-pyrrole-3-carboxamide;dihydrochloride |
InChI |
InChI=1S/C23H35N3O3.2ClH/c1-7-13-29-19-10-9-17(14-20(19)28-6)16-24-11-8-12-25-21(27)18-15-22(2,3)26-23(18,4)5;;/h7,9-10,14-15,24,26H,1,8,11-13,16H2,2-6H3,(H,25,27);2*1H |
InChIキー |
PIWWMUPHENWHIP-UHFFFAOYSA-N |
正規SMILES |
CC1(C=C(C(N1)(C)C)C(=O)NCCCNCC2=CC(=C(C=C2)OCC=C)OC)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


